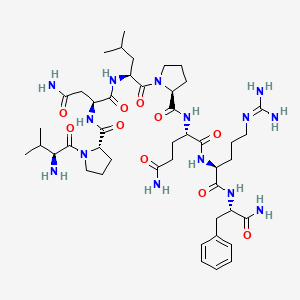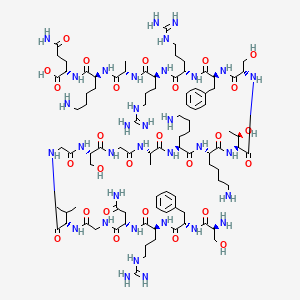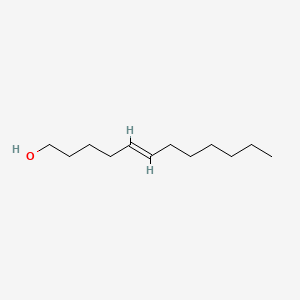
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride (AFIPH) is a 2-amino-3-indole-propionic acid derivative, which has been widely used in scientific research and laboratory experiments. AFIPH is a white crystalline solid with a molecular weight of 246.7 g/mol and a melting point of 87-90°C. It is soluble in water and ethanol, and insoluble in ether and benzene. AFIPH is a useful reagent in the synthesis of various compounds, such as peptide derivatives, and has been used in various biochemical and physiological experiments.
Mécanisme D'action
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been used as a reagent in the synthesis of peptide derivatives, which are molecules that contain both an amino acid and a carboxylic acid. The peptide derivatives formed from 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride are thought to interact with proteins and enzymes in the body, which can affect their structure and function.
Biochemical and Physiological Effects
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been used to study the structure of proteins and enzymes, and to study the interactions between proteins and other molecules. It has also been used to study the biochemical and physiological effects of various compounds on cells. For example, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been used to study the effects of various compounds on cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride in laboratory experiments is that it is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic and can be used in a wide range of laboratory experiments. The main limitation of using 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride in laboratory experiments is that it is not very soluble in water, and it is not very stable in the presence of light.
Orientations Futures
For the use of 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could include the synthesis of more complex peptide derivatives, such as peptide-based drugs, and the study of the effects of peptide derivatives on the structure and function of proteins and enzymes. Additionally, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could be used to study the effects of various compounds on cell proliferation and apoptosis. Furthermore, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could be used to study the effects of various compounds on the immune system, and to study the effects of various compounds on the metabolism of cells. Finally, 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride could be used to study the effects of various compounds on the development and differentiation of cells.
Méthodes De Synthèse
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride can be synthesized in a three-step reaction from 5-fluoro-1H-indole-3-carboxylic acid. The first step involves reacting 5-fluoro-1H-indole-3-carboxylic acid with chloroacetic acid in the presence of a base, such as potassium hydroxide, to form 5-fluoro-1H-indole-3-carboxychloride. The second step involves reacting 5-fluoro-1H-indole-3-carboxychloride with an amine, such as ethylenediamine, in the presence of a base, such as sodium hydroxide, to form 2-amino-3-indole-propionic acid. The third step involves reacting 2-amino-3-indole-propionic acid with hydrochloric acid to form 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride.
Applications De Recherche Scientifique
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has been widely used in scientific research and laboratory experiments. It is used as a reagent in the synthesis of various compounds, such as peptide derivatives, and has been used in various biochemical and physiological experiments. 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride has also been used to study the structure of proteins and enzymes and to study the interactions between proteins and other molecules.
Propriétés
IUPAC Name |
2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2.ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;/h1-2,4-5,9,14H,3,13H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJTXSFOVAVAKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














